N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)thiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-4-11-5-2-9(1)7-12-10-3-6-13-8-10/h1-2,4-5,10,12H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUVUCIZWYBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine typically involves the reaction of pyridine-4-carbaldehyde with tetrahydrothiophene-3-amine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methylene bridge. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or fully reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has demonstrated that derivatives of tetrahydrothiophene compounds exhibit significant activity as dual reuptake inhibitors for neurotransmitters such as dopamine, serotonin, and norepinephrine. For instance, certain pyridine derivatives have shown promising results in inhibiting the uptake of these neurotransmitters, suggesting potential antidepressant effects. A notable study indicated that specific compounds demonstrated a reduction in immobility in the rat forced swim test, a common model for evaluating antidepressant activity, indicating their potential efficacy in treating depression .
Neuropeptide S Antagonism
N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine has been investigated for its role as a neuropeptide S antagonist. Modulation of the neuropeptide S system is linked to various central nervous system disorders such as anxiety and panic disorders. Compounds with similar structures have been shown to effectively antagonize neuropeptide S receptors, which may lead to new therapeutic strategies for treating anxiety-related conditions .
Pharmacological Applications
Inhibition of NAMPT
Another significant application of this compound derivatives is their role in inhibiting nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This inhibition can lead to reduced cellular NAD+ levels, which is crucial in cancer metabolism and other diseases. The pharmacokinetic profiles of these compounds have been explored, showing potential for oral bioavailability and effectiveness in vivo .
Structure-Activity Relationship Studies
SAR Analysis
Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure can influence biological activity. For example, variations in substituents on the pyridine ring significantly affect the binding affinity and inhibitory potency against monoamine transporters . These studies help guide the design of more effective therapeutic agents.
Materials Science Applications
Synthesis of Functional Materials
The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of metal-organic frameworks (MOFs). These frameworks can encapsulate guest molecules and are utilized for gas storage and separation processes. The incorporation of thiophene derivatives into MOFs has shown promise in enhancing their stability and functionality .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Significant reduction in immobility in animal models |
| Pharmacology | Inhibition of NAMPT | Effective reduction of NAD+ levels |
| Structure-Activity Relationship | SAR Studies | Modifications enhance binding affinity |
| Materials Science | Development of Metal-Organic Frameworks | Improved stability and functionality |
Case Studies
-
Antidepressant Efficacy Study
A study evaluated various tetrahydrothiophene derivatives for their ability to inhibit neurotransmitter uptake. Compound 10f , a derivative closely related to this compound, exhibited potent triple reuptake inhibition with significant antidepressant-like effects observed in vivo . -
NAMPT Inhibition Research
Research focusing on NAMPT inhibitors highlighted that modifications to the tetrahydrothiophene core could enhance pharmacokinetic properties while maintaining efficacy against cancer cell lines. This study emphasized the importance of structural optimization for therapeutic development .
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparisons
Core Heterocycle Differences Tetrahydrothiophene vs. Pyridine Positioning: The pyridin-4-ylmethyl group in the target compound differs from pyridin-3-yl substituents in analogs (e.g., ), which may influence π-π stacking interactions in biological targets .
Synthetic Methodologies
- The target compound’s synthesis likely involves reductive amination (analogous to ), whereas pyrazole derivatives () employ copper-catalyzed cross-coupling. Yields for sulfur-containing heterocycles are often lower due to side reactions (e.g., oxidation), contrasting with higher yields in oxygen-containing analogs .
The tetrahydrothiophene moiety in the target compound may enhance metabolic stability compared to Motesanib’s carboxamide group . Piperazine-linked trifluoromethylphenyl derivatives () highlight the importance of lipophilic substituents for target affinity, suggesting that the target compound’s sulfur atom could modulate lipophilicity (clogP ~2.5 estimated) .
Research Findings and Data
Physicochemical Properties (Estimated)
| Property | This compound | Motesanib | Tetrahydro-2H-pyran-4-amine Analogue () |
|---|---|---|---|
| Molecular Weight | 182.29 | 373.50 | 468.2 |
| clogP | ~1.8 | 3.5 | 4.2 |
| Hydrogen Bond Acceptors | 3 | 6 | 5 |
| Rotatable Bonds | 3 | 7 | 8 |
Spectral Data Comparison
Biological Activity
N-(Pyridin-4-ylmethyl)tetrahydrothiophen-3-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring fused to a pyridine moiety. Its unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects. For instance, it has shown potential as an inhibitor of ion channels critical for mosquito excretory functions, which can be beneficial in controlling mosquito-borne diseases like Zika and dengue fever .
- Cell Proliferation Modulation : Research indicates that this compound can affect cell proliferation, with studies showing significant inhibitory effects on cancer cell lines while sparing normal cells .
- Interaction with Receptors : The compound's ability to bind to various receptors allows it to modulate signaling pathways associated with disease progression.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. It has demonstrated efficacy against several pathogens, suggesting potential applications in treating infectious diseases.
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells:
- In vitro Studies : It exhibited a significant inhibitory concentration (IC50) against various cancer cell lines, indicating its potential as an anticancer agent. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, highlighting its selective toxicity towards cancerous cells compared to normal cells .
- In vivo Efficacy : Further evaluations in animal models demonstrated that the compound could inhibit tumor growth and metastasis effectively, outperforming some known anticancer drugs .
Study 1: Inhibition of Aedes aegypti Ion Channels
A study focused on the synthesis and biological characterization of N-(pyridin-4-ylmethyl)aniline derivatives found that these compounds could inhibit the AeKir1 ion channel in Aedes aegypti, leading to effective larvicidal activity against both susceptible and resistant strains . This research underscores the compound's potential application in vector control strategies.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the pyridine ring and the incorporation of sulfonamide groups significantly enhanced biological activity. The presence of specific functional groups was critical for maintaining potency against targeted enzymes and receptors .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(pyridin-4-ylmethyl)tetrahydrothiophen-3-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling pyridine derivatives with tetrahydrothiophen-3-amine precursors. For example, analogous syntheses use Cs₂CO₃ as a base and Cu(I) catalysts (e.g., CuBr) in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours . Low yields (~17%) in similar reactions suggest the need for optimization via stepwise monitoring (TLC), solvent selection (e.g., DMF or toluene), or catalyst screening (e.g., Pd/C for cross-coupling). Purification via column chromatography with gradient elution (e.g., EtOAc/hexane) is typical .
Q. How can researchers validate the structural integrity of This compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridinyl CH signals at δ 8.5–9.0 ppm, tetrahydrothiophene protons at δ 2.5–3.5 ppm) and carbon backbone .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR : Identify functional groups (e.g., amine N-H stretches ~3300 cm⁻¹, aromatic C=C ~1600 cm⁻¹) .
Q. What biological assays are suitable for preliminary activity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For instance, Motesanib (a related pyridinylmethylamine derivative) was tested against VEGFR-1/2/3 via kinase inhibition assays (IC₅₀ = 2–6 nM) . Use similar protocols:
- Enzyme-linked immunosorbent assays (ELISA) for receptor binding.
- Cell viability assays (e.g., MTT) in cancer cell lines.
- Dose-response curves to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of This compound?
- Methodological Answer :
- Molecular docking : Model interactions with biological targets (e.g., VEGFR-2) using software like AutoDock or Schrödinger. Compare binding poses with analogs like Motesanib .
- QSAR modeling : Train models on datasets of pyridine/tetrahydrothiophene derivatives to predict activity trends.
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or stability .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Proteomics : Identify off-target interactions via mass spectrometry-based profiling .
Q. How can crystallographic data improve the structural characterization of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., EtOH/water mixtures). Use SHELX for structure refinement, leveraging high-resolution data (<1.0 Å) to resolve bond angles and torsional strain .
- Cambridge Structural Database (CSD) : Cross-reference with deposited structures (e.g., pyridinylmethylamines) to identify common packing motifs or hydrogen-bonding patterns .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
